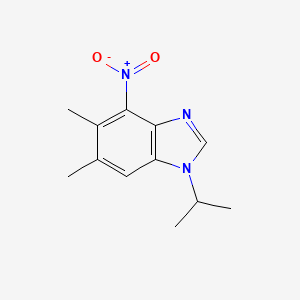
1-isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a derivative of benzimidazole, a class of organic compounds that contain a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “1-isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole” consists of a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecule also contains isopropyl, dimethyl, and nitro functional groups .
Applications De Recherche Scientifique
Organic Magnetic Materials
Research has investigated the role of hydrogen bonds in benzimidazole-based organic magnetic materials, highlighting the synthesis and characterization of nitroxide radicals derived from benzimidazole structures. These compounds exhibit antiferromagnetic exchange coupling and are analyzed for their potential in materials science, particularly in the development of organic magnetic materials. The study demonstrates the significance of hydrogen bonds in affecting the magnetic properties of these materials (Ferrer et al., 2001).
Antimicrobial Activity
Another research avenue explores the synthesis and characterization of benzimidazole carbene-silver(I) complexes, which have been studied for their antibacterial activity against Gram-positive and Gram-negative bacteria. This research showcases the potential of benzimidazole derivatives in contributing to the development of new antibacterial agents, highlighting the relevance of such compounds in addressing antimicrobial resistance (Prasad et al., 2017).
Antiprotozoal Agents
Benzimidazole derivatives have also been synthesized and evaluated for their antiprotozoal activity, particularly against parasitic diseases. The study underscores the importance of the benzimidazole core as a pharmacophore in the design of antiprotozoal drugs, demonstrating the compound's effectiveness against intestinal and urogenital tract parasites (Hernández-Núñez et al., 2017).
Anticancer Research
Research into the anticancer activity of benzimidazole derivatives has yielded compounds with potential as anticancer agents. These studies involve the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and their evaluation against various cancer cell lines, indicating their promising cytotoxic activities and the potential for further investigation as anticancer drugs (Romero-Castro et al., 2011).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives have been extensively explored, with applications in the preparation of optically active amino acid derivatives and the development of novel organic compounds for various biomedical applications. These studies contribute to the broader understanding of benzimidazole chemistry and its potential in the synthesis of biologically active molecules (Hasan et al., 2000).
Orientations Futures
Benzimidazole derivatives, including “1-isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole”, have a broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on exploring the synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Propriétés
IUPAC Name |
5,6-dimethyl-4-nitro-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)14-6-13-11-10(14)5-8(3)9(4)12(11)15(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSYVSMEVYYIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)
![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)
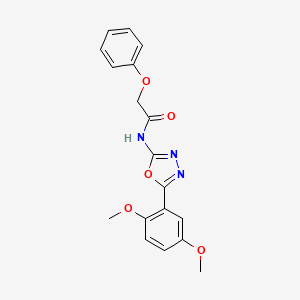
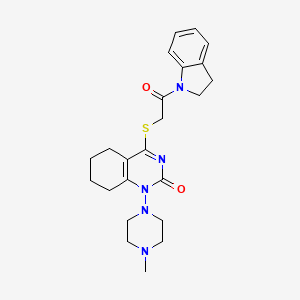
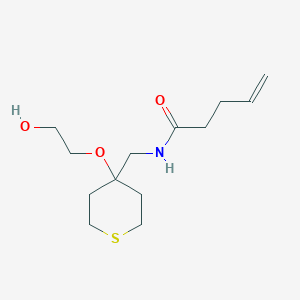
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)

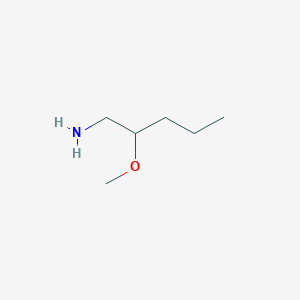
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)